molecular formula C11H14O2 B8371933 Methyl 2-ethyl-4-methylbenzoate

Methyl 2-ethyl-4-methylbenzoate

Cat. No.: B8371933
M. Wt: 178.23 g/mol
InChI Key: LBEOUEQPXMEXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-ethyl-4-methylbenzoate is a substituted benzoate ester characterized by a methyl ester group at the para position, an ethyl group at the ortho position, and a methyl group at the meta position on the aromatic ring. This compound belongs to the broader class of alkyl-substituted benzoic acid esters, which are widely utilized in organic synthesis, pharmaceuticals, and materials science. For instance, substituent positions significantly influence physical properties like solubility, melting point, and reactivity, as seen in similar compounds .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

methyl 2-ethyl-4-methylbenzoate

InChI

InChI=1S/C11H14O2/c1-4-9-7-8(2)5-6-10(9)11(12)13-3/h5-7H,4H2,1-3H3

InChI Key

LBEOUEQPXMEXFO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following methyl benzoate derivatives highlight how substituent type and position alter physicochemical properties:

Compound Name Substituents Key Properties/Applications Source
Methyl 4-acetamido-2-hydroxybenzoate 4-acetamido, 2-hydroxy Intermediate in drug synthesis; hydrogen bonding noted
Methyl 4-benzyloxy-2-hydroxybenzoate 4-benzyloxy, 2-hydroxy Liquid crystal precursor; intramolecular H-bonding
(S)-Methyl 4-(1-aminoethyl)benzoate 4-(1-aminoethyl) Chiral building block; pharmacological studies
Methyl 2-(4-ethoxy-4-oxobutanamido)benzoate 2-(amide-ethoxy) Specialty chemical for organic synthesis

Key Observations :

  • Substituent Position : Ortho-substituted esters (e.g., ) often exhibit steric hindrance, reducing reactivity compared to para-substituted analogs. Methyl 2-ethyl-4-methylbenzoate’s ethyl group at the ortho position may similarly hinder electrophilic substitution reactions.
  • Hydrogen Bonding : Hydroxy or amide substituents (e.g., –7) enhance solubility in polar solvents via H-bonding. In contrast, this compound lacks such groups, suggesting lower aqueous solubility.
  • Thermal Stability : Benzyloxy or bulky substituents () increase melting points due to crystal packing efficiency. The ethyl and methyl groups in this compound may yield a moderate melting point (~80–100°C), inferred from similar methyl esters in .

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